1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

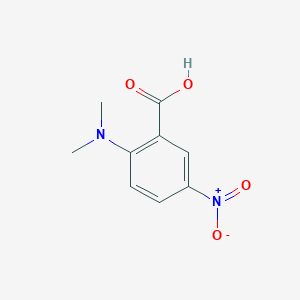

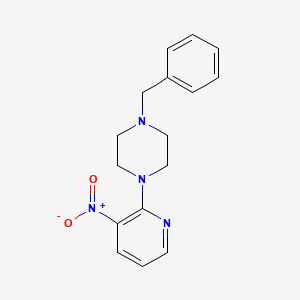

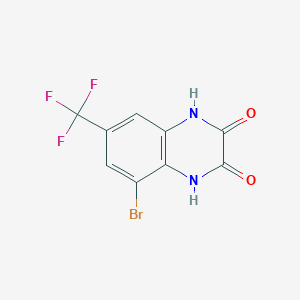

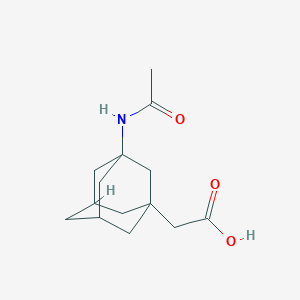

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a compound that can be inferred to have a structure based on the imidazole ring, a core structure found in many biologically active molecules. The imidazole ring is a five-membered planar ring that contains two nitrogen atoms at non-adjacent positions. This compound is likely to have a benzyl group attached to the nitrogen of the imidazole ring, a methylsulfanyl group (a sulfur atom bonded to a methyl group) at the second position, and a carboxylic acid group at the fifth position. Although the specific compound is not directly mentioned in the provided papers, the structure can be deduced from similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of benzimidazole derivatives can be catalyzed by ionic liquids containing sulfonic acid functionalized imidazolium salts in conjunction with FeCl3, as described in the synthesis of benzimidazoles at room temperature . This method could potentially be adapted for the synthesis of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring. The substitution pattern on the ring can significantly influence the compound's physical and chemical properties. For example, the coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations demonstrates the ability of the imidazole ring to participate in metal-ligand bonding . This suggests that 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid could also exhibit interesting coordination properties due to the presence of the imidazole ring and carboxylic acid group.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including condensation and catalysis. The synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid is an example of the reactivity of imidazole-related compounds . Although the specific reactions of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid are not detailed in the provided papers, it can be hypothesized that it may undergo similar reactions due to the reactivity of the imidazole ring and the functional groups attached to it.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of a sulfonic acid group in the imidazolium salts enhances their catalytic efficiency . Similarly, the methylsulfanyl group in 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid could contribute to its physical properties such as solubility and chemical reactivity. The carboxylic acid group is likely to increase the compound's acidity and potential for forming hydrogen bonds, which could affect its solubility and crystallization behavior.

Applications De Recherche Scientifique

Synthesis of Thieno-Extended Purines

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid and related compounds have been utilized in the synthesis of novel purines. For instance, Hawkins et al. (1995) described the synthesis of thieno-extended purines using derivatives of this compound, contributing to the exploration of new imidazole ring systems (Hawkins, Iddon, & Longthorne, 1995).

Microwave-Assisted Synthesis of Hydantoin Derivatives

Kamila et al. (2011) explored the microwave-assisted synthesis of novel functionalized hydantoin derivatives, starting from 2-(methylthio)-1H-imidazol-5(4H)-ones, which are closely related to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (Kamila, Ankati, & Biehl, 2011).

Catalytic Applications in Organic Synthesis

Zolfigol et al. (2013) demonstrated the use of related imidazole compounds in catalyzing the synthesis of tetrasubstituted imidazoles. This highlights the role of such compounds in facilitating complex organic synthesis processes (Zolfigol et al., 2013).

Study of Noncovalent Bonding

Jin et al. (2015) studied the noncovalent bonding between carboxylic acids, imidazole, and benzimidazole, which is pertinent for understanding the chemical behavior of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid in various environments (Jin et al., 2015).

Corrosion Inhibition Studies

Research by Ammal et al. (2018) on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, which are structurally related to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, sheds light on its potential application in protecting materials against corrosion (Ammal, Prajila, & Joseph, 2018).

Synthesis of Imidazole Derivatives for Biological Applications

The synthesis and evaluation of imidazole derivatives, as discussed by Sawant et al. (2011) and Bassyouni et al. (2012), indicate the potential of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid derivatives in developing antibacterial and antifungal agents (Sawant, Patil, & Baravkar, 2011) (Bassyouni et al., 2012).

Metal-Organic Frameworks and Coordination Polymers

Studies like those by Zhao et al. (2020) and He et al. (2020) on metal-organic frameworks and coordination polymers using imidazole derivatives demonstrate the potential of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid in material science and nanotechnology (Zhao et al., 2020) (He et al., 2020).

Propriétés

IUPAC Name |

3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)16)14(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYNFRZAKQERPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383706 |

Source

|

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

CAS RN |

403479-30-1 |

Source

|

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)